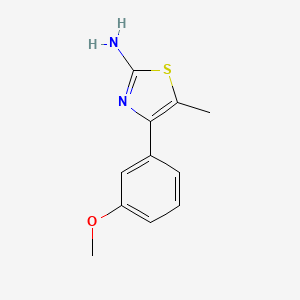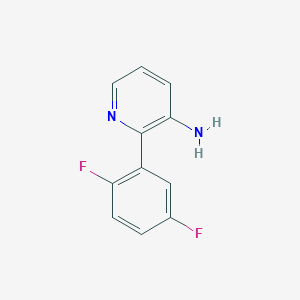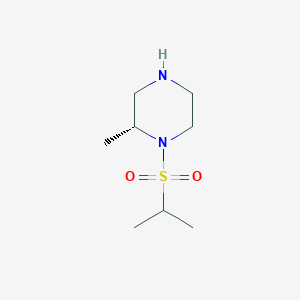
(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves innovative methodologies that include the electrochemical oxidative coupling of thiols and potassium fluoride, presenting a mild and environmentally benign approach . This method uses thiols or disulfides as starting materials in combination with KF, highlighting an inexpensive and abundant fluoride source without requiring additional oxidants or catalysts .Molecular Structure Analysis
The molecular structure of related compounds is pivotal for their chemical behavior, particularly in sulfur (VI) fluoride exchange reactions, where the sulfonyl fluoride group acts as a versatile functional group for further chemical transformations.Chemical Reactions Analysis
Sulfonyl fluorides, including related compounds, participate in various chemical reactions that underscore their importance in synthetic chemistry. For instance, they are employed in SuFEx click chemistry, enabling the formation of sulfonate connections and facilitating the synthesis of complex molecules with high specificity and efficiency .Wissenschaftliche Forschungsanwendungen
Metal Ion Recovery
(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine derivatives, specifically copolymers synthesized from 2-acrylamido-2-methyl-propane sulfonic acid (APSA) and N-acryloyl-N-methyl piperazine (AP), have been utilized in recovering metal ions using ultrafiltration. These copolymers, soluble in water and characterized by FTIR and NMR spectroscopy, demonstrated increased metal ion retention with higher pH and APSA unit content in the copolymer (Rivas et al., 2001).
CO2 Absorption Enhancement
Studies on aqueous solvent blends of 2-methyl piperazine have shown significant improvement in CO2 absorption. This research is crucial in developing solvents with enhanced mitigation properties for CO2 compared to existing solvents, which can have broad applications in environmental and industrial processes (Balchandani et al., 2022).
Development of Platinum(II) Complexes
Piperazine derivatives have been employed in the synthesis and characterization of Pt(II) complexes, which are of interest in coordination chemistry and potential applications in catalysis and material science. The thermal behaviors and magnetic properties of these complexes were studied, providing insights into their structural and functional capabilities (Baran et al., 2012).
Antimalarial Agent Development
Some (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)piperazine derivatives have shown anti-malarial activity. The research highlights the importance of specific molecular conformations and intermolecular hydrogen bonds in developing effective antimalarial agents, contributing to the field of medicinal chemistry (Cunico et al., 2009).
Nanotechnology and Filtration Applications
N-aminoethyl piperazine propane sulfonate modified multi-walled carbon nanotubes have been used in creating hybrid nanofiltration membranes. These membranes demonstrate significant potential in the separation of monovalent/divalent salts and other applications in desalination, food, and biological separation processes (Guo et al., 2018).
Eigenschaften
IUPAC Name |
(2R)-2-methyl-1-propan-2-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBJTIVLGZBBO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-methyl-1-(propane-2-sulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1406028.png)
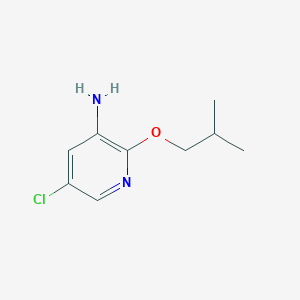
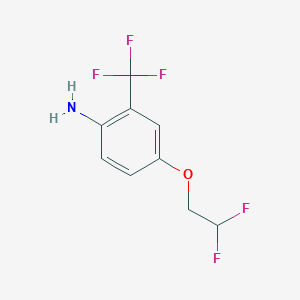
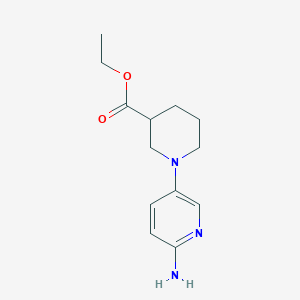
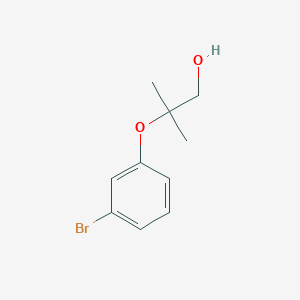
![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)
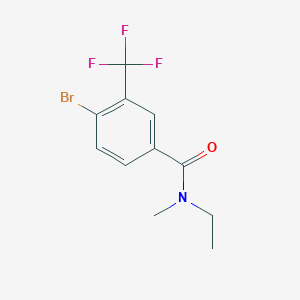
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)
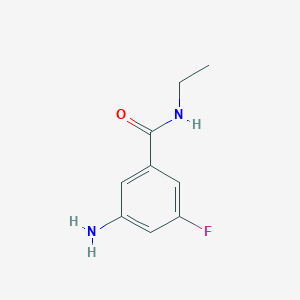
![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)
![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)

